molecular formula C14H17NO5 B5531922 2-methoxy-4-(2-nitrovinyl)phenyl pivalate

2-methoxy-4-(2-nitrovinyl)phenyl pivalate

Cat. No. B5531922
M. Wt: 279.29 g/mol
InChI Key: ZBCMDHWWNNMJRN-BQYQJAHWSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-methoxy-4-(2-nitrovinyl)phenyl pivalate often involves complex chemical reactions. For instance, Jin et al. (1995) synthesized poly(2-methoxy-5-(2-(4-nitrophenyl)ethenyl)-1,4-phenylenevinylene) using soluble precursor polyelectrolytes, highlighting a method that could be analogous to synthesizing related compounds (Jin, Lee, & Nam, 1995).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. Asiri et al. (2011) analyzed the molecular conformation and spectroscopic properties of 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, providing insights into the molecular structure that can be applied to understanding 2-methoxy-4-(2-nitrovinyl)phenyl pivalate (Asiri, Karabacak, Kurt, & Alamry, 2011).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds are critical for understanding their applications and behavior. For instance, the synthesis and characterization of poly(2-methoxy-5-nitro-1,4-phenylenevinylene) as reported by Jin, Lee, and Shim (1993), offer valuable information on the chemical reactions that compounds like 2-methoxy-4-(2-nitrovinyl)phenyl pivalate might undergo (Jin, Lee, & Shim, 1993).

Physical Properties Analysis

The physical properties of related compounds have been the subject of various studies. Rahmani et al. (2017) provided insights into the physical properties through X-ray powder diffraction and DFT studies on related molecular structures, which can help in understanding the physical characteristics of 2-methoxy-4-(2-nitrovinyl)phenyl pivalate (Rahmani et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of compounds similar to 2-methoxy-4-(2-nitrovinyl)phenyl pivalate, can be deduced from studies like those of Seebach et al. (1985), who discussed multiple coupling reactions and the preparation of analogous compounds (Seebach, Calderari, & Knochel, 1985).

properties

IUPAC Name

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-14(2,3)13(16)20-11-6-5-10(7-8-15(17)18)9-12(11)19-4/h5-9H,1-4H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCMDHWWNNMJRN-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4-[(E)-2-nitroethenyl]phenyl 2,2-dimethylpropanoate

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